(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is an organoheterocyclic compound characterized by its unique molecular structure, which includes a thienopyrimidine core and a piperidine ring. The molecular formula of this compound is C12H15N3OS, with a molecular weight of 249.33 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through specific chemical reactions involving thiophene and pyrimidine derivatives, typically under controlled conditions to ensure high yield and purity. Its structural uniqueness stems from the combination of the thienopyrimidine core with a piperidine moiety.
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is classified as an organoheterocyclic compound. It falls under the category of thienopyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves several key steps:
Industrial production methods often optimize these synthetic routes for large-scale production, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and efficiency .
The molecular structure of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol features a thienopyrimidine ring fused with a piperidine ring. The presence of a hydroxymethyl group (-CH2OH) adds to its complexity.
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves interactions at the molecular level that may affect biological pathways. While specific mechanisms are still under investigation, preliminary studies suggest potential interactions with biological targets related to antimicrobial and anticancer activities.
Research indicates that compounds within this class may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects .
The physical properties of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol include:
Key chemical properties include:
Relevant data from studies indicate that the compound's melting point and solubility characteristics contribute to its potential applications in drug formulations.
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol has several applications across different scientific fields:
This compound's unique structural features and biological activity make it a valuable subject for ongoing research and development in medicinal chemistry and related fields.
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 910037-26-2) exemplifies a strategically engineered hybrid heterocyclic scaffold, merging the distinct pharmacophoric elements of thienopyrimidine and piperidine. Its molecular architecture (C₁₂H₁₅N₃OS; MW 249.33 g/mol) features a bicyclic thieno[3,2-d]pyrimidine core—where a thiophene ring is annulated with pyrimidine at the [3,2-d] position—linked via a nitrogen atom to a 4-hydroxymethyl-substituted piperidine moiety [1] [6] [9]. This connectivity is validated by canonical SMILES notation (C1CN(CCC1CO)C2=NC=NC3=C2SC=C3), which explicitly defines the bond between N1 of the piperidine and C4 of the thienopyrimidine system [6] [8]. The hydroxymethyl group (–CH₂OH) at the piperidine’s 4-position introduces a polar, metabolically versatile handle critical for solubility (aqueous solubility ≈ 0.1 mg/mL predicted) and target engagement [1] [9]. Key physicochemical parameters include a melting point of 126–128.5°C, boiling point of 444.9°C, and moderate lipophilicity (cLogP ≈ 1.6) [8] [9]. The molecule’s 77.5 Ų topological polar surface area and balanced H-bond donor/acceptor count (1 donor, 5 acceptors) align with drug-like properties, facilitating membrane permeability while retaining solubility—a dual advantage in pharmacokinetic optimization [6] [9].
Table 1: Molecular Attributes of (1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 910037-26-2 | Chemical databases [1] |
Molecular Formula | C₁₂H₁₅N₃OS | Elemental analysis [9] |
Molecular Weight | 249.33 g/mol | Calculated [6] [9] |
Hydrogen Bond Donors | 1 (hydroxyl group) | Computational [6] |
Hydrogen Bond Acceptors | 5 (N₃, O, S) | Computational [6] |
Topological Polar Surface Area | 77.5 Ų | Computational [6] |
Melting Point | 126–128.5°C | Experimental [8] |
Boiling Point | 444.9°C at 760 mmHg | Predicted [8] |
The compound’s structural framework positions it as a high-value template for kinase inhibitor design, leveraging the thienopyrimidine core’s proven capacity to occupy ATP-binding pockets. This scaffold mimics purine nucleobases, enabling competitive inhibition of kinase catalytic domains [4] [7]. Crucially, the piperidinylmethanol appendage enhances three-dimensional vectoring: The hydroxyl group forms hydrogen bonds with kinase hinge regions (e.g., backbone NH/CO of Glu399 in PKCι), while the aliphatic ring enables hydrophobic contacts with allosteric pockets unique to pathogenic isoforms [4] [7]. Although direct enzymatic data for this exact molecule remains limited in public literature, structurally analogous thieno[2,3-d]pyrimidines demonstrate potent inhibition of kinases central to disease pathology:
The hydroxymethyl group specifically enables prodrug strategies (e.g., esterification) and secondary derivatization to enhance target affinity or blood-retina barrier penetration [4] [9]. Notably, in vivo studies of analogues show significant accumulation in ocular tissues (AUCₑyₑ/AUCₚₗₐₛₘₐ > 3), underscoring therapeutic potential for localized diseases [4].
Table 2: Kinase Inhibition Profiles of Structurally Related Thienopyrimidines
Target Kinase/Protein | Biological Activity | Analogues with Similar Substructure | Reference |
---|---|---|---|
aPKCι/ζ | Inhibition of VEGF/TNFα-induced permeability; IC₅₀: 10–100 nM | CRT0066854 (tricyclic thienopyrimidine) | [4] |
VEGFR-2 | Anti-angiogenic; IC₅₀: 0.8–5.3 μM | Hydroxymethylpiperidine-linked derivatives | [7] |
NuoD (H. pylori) | Respiratory complex I inhibition; IC₅₀: 1.55 μM | Alkyl-hydroxyl thienopyrimidines | [3] |
The evolution of thienopyrimidines as privileged medicinal chemistry scaffolds began in the early 2000s, driven by their synthetic versatility and bioisosteric relationship with quinazolines. Initial explorations focused on unsubstituted thieno[2,3-d]pyrimidine cores as kinase hinge-binders [4] [7]. A pivotal advancement emerged circa 2010 with structure-activity relationship (SAR) studies demonstrating that C4-amino substitutions—particularly cyclic amines like piperidine—dramatically enhanced potency and selectivity over C4-anilino derivatives [4]. Concurrently, crystallographic analyses of PKCι-thienopyrimidine complexes revealed that solvent-exposed substituents at the piperidine 4-position could engage auxiliary hydrophobic pockets [4]. This triggered strategic incorporation of polar groups like hydroxymethyl (–CH₂OH) to balance ligand efficiency and solubility, culminating in compounds such as (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol [8] [9].
Parallel innovations in infectious disease research identified thienopyrimidines as narrow-spectrum antibiotics. High-throughput screening against H. pylori (2015–2021) yielded lead compounds where piperidinylmethanol groups conferred selective inhibition of respiratory complex I via NuoD binding—validating the chemotype’s potential beyond oncology [3] [5]. Modern derivatization strategies exploit the hydroxymethyl group for:
This iterative optimization—from simple heterocyclic cores to advanced hybrids with 3D-vectoring side chains—exemplifies structure-driven pharmacophore evolution in contemporary drug discovery [3] [4] [7].
Table 3: Key Compounds in Thienopyrimidine Pharmacophore Development
Compound Type | Notable Features | Therapeutic Application |
---|---|---|
Early C4-anilino derivatives | High kinase affinity but poor solubility | Oncology (discontinued) [4] |
Piperidine-substituted cores | Improved selectivity; introduced solvent exposure | Kinase inhibition (preclinical) [4] |
4-Hydroxymethylpiperidine analogues | Balanced log P, H-bond capacity, metabolic stability | Ocular diseases, antimicrobials [3] [9] |
Tricyclic systems (e.g., CRT0066854) | Enhanced aPKC isoform selectivity | Diabetic macular edema [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1